molecular formula C18H16N2O5 B11049250 4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

Cat. No. B11049250
M. Wt: 340.3 g/mol
InChI Key: HBFRIUNIQXROBF-UHFFFAOYSA-N
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Description

“4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine” is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of methoxy groups and a benzodioxole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a benzodioxole derivative with a methoxyphenyl compound, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxazole ring or the aromatic moieties, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-phenyl-1,2-oxazol-5-amine
  • 4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-1,2-oxazol-5-amine

Comparison

Compared to similar compounds, “4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine” is unique due to the presence of methoxy groups on both aromatic rings. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other oxazole derivatives.

properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C18H16N2O5/c1-21-12-5-3-10(4-6-12)16-15(18(19)25-20-16)11-7-13(22-2)17-14(8-11)23-9-24-17/h3-8H,9,19H2,1-2H3

InChI Key

HBFRIUNIQXROBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C3=CC4=C(C(=C3)OC)OCO4)N

Origin of Product

United States

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